2-Methylbutanamide

Anticonvulsant Stereospecificity Primary Amino Acid Derivatives

Procure (R)-2-Methylbutanamide (CAS 389122-94-5), the defined (R)-enantiomer, not a racemic mixture or achiral analog. This chiral C5 amide scaffold drives 63-fold mGluR1 selectivity over mGluR5 in derivatives, essential for CNS target validation. Predicted 100% BBB penetration probability eliminates peripheral-restricted risks. The C2 stereocenter enables near-exclusive anti diastereoselectivity in peptidomimetic synthesis. For replicable neuroscience SAR and stereospecific anticonvulsant profiling, this stereoisomer is non-substitutable. Order high-purity batches with verified enantiomeric integrity.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 389122-94-5
Cat. No. B7771968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutanamide
CAS389122-94-5
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)N
InChIInChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)
InChIKeyXUXJHBAJZQREDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: 2-Methylbutanamide CAS 389122-94-5 for Chiral-Dependent CNS and Chemical Biology Research


2-Methylbutanamide (CAS 389122-94-5 refers specifically to the (R)-enantiomer) is a chiral, branched-chain primary fatty acid amide (C5H11NO, MW 101.15 g/mol) [1]. It is the amide derivative of (R)-2-methylbutanoic acid, characterized by a single stereocenter at the C2 position . This compound serves as a foundational scaffold in medicinal chemistry for probing structure-activity relationships (SAR) in neuroscience and as a versatile building block for the synthesis of more complex chiral amides and peptidomimetics .

Why Generic Substitution of 2-Methylbutanamide Fails: Quantified Chirality, Selectivity, and ADMET Divergence


The biological and physicochemical properties of 2-methylbutanamide are intrinsically linked to its specific stereochemistry and branched-chain topology. In-class substitution with the (S)-enantiomer or structurally similar analogs like isovaleramide (3-methylbutanamide) or the parent acid is not valid. Research demonstrates a pronounced stereospecificity in the activity of 2-methylbutanamide derivatives, with the (R)-enantiomer often showing superior efficacy in preclinical models . This is further substantiated by direct comparative data showing target selectivity profiles that are unique to the 2-methylbutanamide core and are not replicated by simple alkyl amides [1]. Furthermore, computational ADMET predictions indicate that the (R)-2-methylbutanamide structure confers a high probability of blood-brain barrier penetration, a property critical for CNS applications but not a given for other amides [2].

Quantitative Differentiation of 2-Methylbutanamide (CAS 389122-94-5) Against In-Class Comparators


Chiral Differentiation: (R)- vs. (S)-2-Methylbutanamide in Anticonvulsant Efficacy

The activity of 2-methylbutanamide derivatives, particularly as anticonvulsants, is highly stereospecific. The (R)-enantiomer often demonstrates superior efficacy compared to its (S)-counterpart in the maximal electroshock seizure (MES) test in rodents . This differential activity is attributed to the precise chiral recognition at biological targets, highlighting that the two enantiomers are not interchangeable in pharmacological studies.

Anticonvulsant Stereospecificity Primary Amino Acid Derivatives

Target Selectivity: mGluR1 vs. mGluR5 Antagonist Potency for 2-Methylbutanamide-Based Ligand

A 2-methylbutanamide-containing ligand (CHEMBL1951664) demonstrates a significant selectivity window in its antagonism of metabotropic glutamate receptors. The compound is a highly potent antagonist of the human mGluR1 receptor (IC50 = 8.20 nM), while its potency at the human mGluR5 receptor is notably lower (IC50 = 515 nM) [1]. This represents a 63-fold selectivity for mGluR1 over mGluR5.

Metabotropic Glutamate Receptor Antagonist Selectivity

ADMET Differentiation: Predicted CNS Bioavailability vs. Branched Amide Analogs

Computational ADMET predictions for (R)-2-methylbutanamide indicate favorable pharmacokinetic properties that are not universal for all small amides. The compound is predicted to have a 100% probability of blood-brain barrier (BBB) penetration and a 77.14% probability of human oral bioavailability [1]. This contrasts with predictions for other branched amides, which may show lower CNS penetration, underscoring the specific physicochemical profile conferred by the 2-methylbutanamide structure.

Blood-Brain Barrier ADMET Oral Bioavailability

Physicochemical Differentiation: Melting Point and Solubility vs. Isovaleramide

The physicochemical properties of (R)-2-methylbutanamide (CAS 389122-94-5) differ markedly from its structural isomer isovaleramide (3-methylbutanamide). (R)-2-methylbutanamide exhibits a melting point of 109.8-110.1 °C and a predicted water solubility of 15 g/L at 25 °C . In contrast, isovaleramide is reported as a liquid with higher water solubility. These differences in solid-state properties and solubility can significantly impact formulation, handling, and bioavailability in experimental settings.

Physicochemical Properties Melting Point Solubility

Synthetic Utility: Diastereocontrolled Derivatization vs. Linear Amides

The presence of a chiral center in 2-methylbutanamide enables high diastereoselectivity in subsequent chemical transformations. Reactions with 3-iodozinc-2-methylbutanamide and aromatic or α,β-unsaturated aldehydes, in the presence of iodotrimethylsilane, yield C2–C3 anti-derivatives almost exclusively [1]. This level of stereocontrol is not possible with achiral, linear amide building blocks, making (R)-2-methylbutanamide a superior choice for synthesizing complex chiral molecules.

Synthetic Intermediate Diastereoselectivity Chiral Building Block

Procurement-Driven Application Scenarios for 2-Methylbutanamide CAS 389122-94-5


Neuroscience Probe Development Targeting mGluR1

Researchers focused on elucidating the role of metabotropic glutamate receptor 1 (mGluR1) in synaptic plasticity, pain, or neurodegenerative disorders can leverage 2-methylbutanamide as a key scaffold. As demonstrated by the 63-fold selectivity of a derivative for mGluR1 over mGluR5 (IC50 8.20 nM vs. 515 nM) [1], this core structure provides a privileged starting point for developing potent and selective mGluR1 antagonists. This selectivity is crucial for dissecting mGluR1-specific signaling pathways and minimizing off-target effects related to mGluR5 modulation [1].

Stereospecific Anticonvulsant Drug Discovery

Investigators in epilepsy research can utilize (R)-2-methylbutanamide to probe stereospecific interactions at anticonvulsant targets. The demonstrated superior efficacy of the (R)-enantiomer in in vivo MES models underscores the necessity of using this specific stereoisomer. Procurement of CAS 389122-94-5 is essential for replicating published SAR and for the rational design of next-generation antiepileptic agents with improved potency and reduced side-effect profiles .

Synthesis of Complex Chiral Amides and Peptidomimetics

Synthetic chemists engaged in the total synthesis of natural products or the creation of novel peptidomimetics can exploit the high diastereoselectivity afforded by the 2-methylbutanamide chiral center. Reactions with its 3-iodozinc derivative allow for the near-exclusive generation of C2–C3 anti-derivatives when reacted with aldehydes [2]. This level of stereocontrol is indispensable for constructing complex molecular architectures with defined three-dimensional shapes, a task that cannot be achieved with simple, achiral amide building blocks [2].

CNS-Penetrant Chemical Biology Tools

For studies requiring in vivo modulation of CNS targets, (R)-2-methylbutanamide offers a favorable ADMET profile. Its predicted 100% probability of blood-brain barrier penetration [3] makes it a superior scaffold over other amides for developing tool compounds that require brain exposure. This computational evidence supports its use in designing probes for central receptors and enzymes, reducing the risk of investing in compounds that are peripherally restricted [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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